molecular formula C16H15N3S B1212874 6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Cat. No.: B1212874
M. Wt: 281.4 g/mol
InChI Key: AIMWEBWUEILSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a 4-methylphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to its specific substitution pattern and the presence of the thione group. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

3-(4-methylphenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

InChI

InChI=1S/C16H15N3S/c1-12-7-9-14(10-8-12)19-11-17-15(18-16(19)20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18,20)

InChI Key

AIMWEBWUEILSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN=C(NC2=S)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 2
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6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 3
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6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 4
6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 5
6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 6
6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

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